

¹H NMR spectrum of 3-amino-1-methyl-1*H*-pyrazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-amino-1-methyl-1*H*-pyrazole-5-carboxylic acid

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An In-depth Technical Guide to the ¹H NMR Spectrum of **3-amino-1-methyl-1*H*-pyrazole-5-carboxylic acid**

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **3-amino-1-methyl-1*H*-pyrazole-5-carboxylic acid**, a substituted pyrazole of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral description to offer a detailed predictive analysis grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's unique electronic architecture and its spectral features. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework for spectral prediction and a practical protocol for experimental acquisition and interpretation.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They serve as crucial scaffolds in a vast array of biologically active compounds and functional materials.^[1] The specific substitution pattern of **3-amino-1-methyl-1*H*-pyrazole-5-carboxylic acid**, featuring an electron-donating amino group, an N-alkyl group,

and an electron-withdrawing carboxylic acid group, creates a unique electronic environment that is directly reflected in its ^1H NMR spectrum. A thorough understanding of this spectrum is paramount for structural verification, purity assessment, and for studying its interactions in various chemical and biological systems.

Molecular Structure and Proton Environments

The key to interpreting the ^1H NMR spectrum lies in identifying the distinct proton environments within the molecule. For **3-amino-1-methyl-1H-pyrazole-5-carboxylic acid**, there are four such environments:

- -COOH: The acidic proton of the carboxylic acid group.
- -NH₂: The two protons of the amino group.
- H4: The sole proton directly attached to the pyrazole ring.
- N-CH₃: The three protons of the N-methyl group.

The interplay of the substituents' electronic effects—the electron-donating nature of the amino group and the electron-withdrawing character of the carboxylic acid—dictates the chemical shift of the H4 ring proton.

Caption: Molecular structure highlighting the four distinct proton environments.

Theoretical ^1H NMR Spectral Prediction

A predictive analysis of the spectrum can be formulated by considering the electronic effects of the substituents on the pyrazole core.

- N-Methyl (N-CH₃) Protons: The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. This environment will result in a singlet (no adjacent protons for coupling) with an integration of 3H. Based on data for 1-methylpyrazole, the chemical shift is expected in the range of δ 3.7-4.0 ppm.[2][3]
- Ring (H4) Proton: This is the only proton on the pyrazole ring, and it will appear as a singlet with an integration of 1H. Its chemical shift is influenced by two opposing effects. The amino group at C3 is a strong electron-donating group, which increases electron density at C4,

causing a shielding effect (upfield shift). Conversely, the carboxylic acid at C5 is an electron-withdrawing group, which decreases electron density, causing a deshielding effect (downfield shift). In similar structures like 3-aminopyrazole, the H4 proton appears around δ 5.5-5.8 ppm.^[4] The additional electron-withdrawing carboxylic acid group will likely shift this signal further downfield, placing it in the estimated range of δ 6.0-6.5 ppm.

- Amino (-NH₂) Protons: These protons will typically appear as a broad singlet integrating to 2H. The chemical shift is highly variable due to hydrogen bonding with the solvent and other molecules, as well as proton exchange. In a solvent like DMSO-d₆, this signal could appear in the range of δ 5.0-7.0 ppm.
- Carboxylic Acid (-COOH) Proton: This acidic proton is highly deshielded and will be observed as a very broad singlet with an integration of 1H. Its signal is often far downfield, typically δ > 10 ppm, and its presence and sharpness are highly dependent on the solvent, concentration, and temperature.

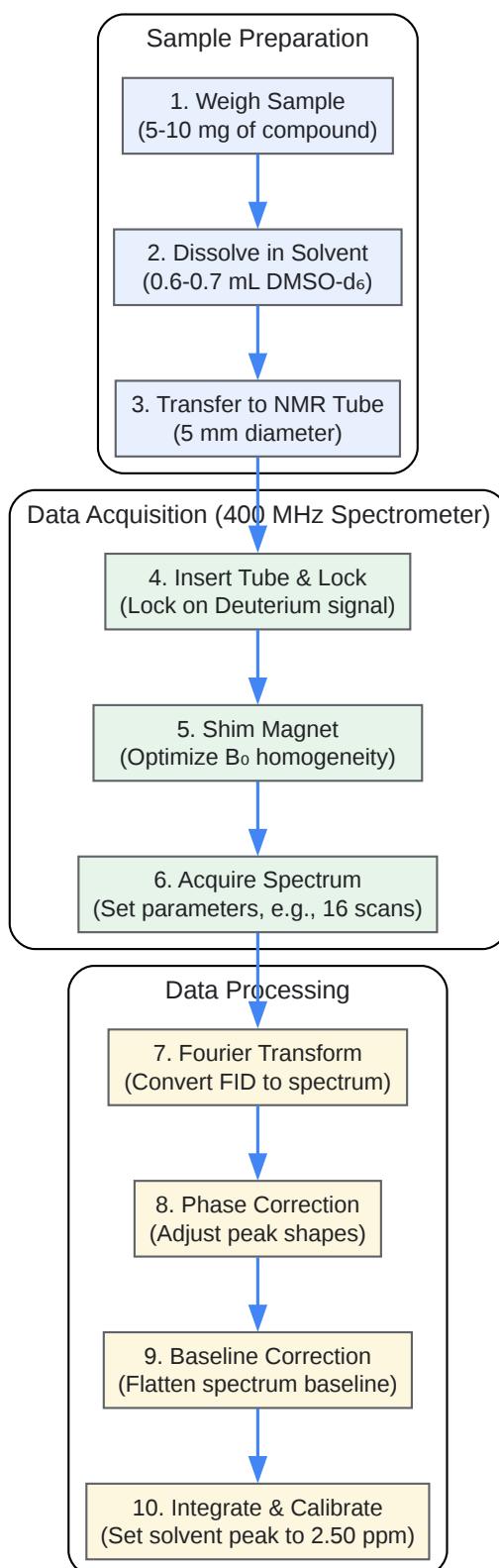
Summary of Predicted Spectral Data

Proton Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
N-CH ₃	3.7 - 4.0	Singlet	3H	N-alkylation on an aromatic heterocycle.
H4 (Ring Proton)	6.0 - 6.5	Singlet	1H	Influenced by electron-donating (-NH ₂) and electron-withdrawing (-COOH) groups.
-NH ₂	5.0 - 7.0	Broad Singlet	2H	Labile protons subject to exchange and H-bonding.
-COOH	> 10	Broad Singlet	1H	Highly deshielded acidic proton.

Standardized Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, reproducible spectrum, a standardized experimental approach is crucial. The following protocol is recommended.

Workflow for NMR Sample Preparation and Analysis



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Caption: Standard workflow for NMR spectrum acquisition and processing.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-amino-1-methyl-1H-pyrazole-5-carboxylic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its ability to form hydrogen bonds will slow the exchange of the -NH₂ and -COOH protons, allowing for their observation.[5]
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
 - Set the spectral width to cover a range of 0-15 ppm.
 - Acquire the data using a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections to the resulting spectrum.
 - Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.[5]
 - Integrate the signals to determine the relative number of protons for each peak.

Spectral Interpretation: A Self-Validating System

The trustworthiness of spectral assignment comes from the convergence of all available data: chemical shift, integration, and multiplicity.

- Signal 1 (Downfield, >10 ppm): A very broad signal integrating to 1H is unambiguously assigned to the -COOH proton. Its lability and acidic nature place it in this characteristic region.
- Signal 2 (Mid-field, ~6.0-6.5 ppm): A sharp singlet integrating to 1H is assigned to the H4 proton on the pyrazole ring. Its chemical shift reflects the combined electronic influences of the adjacent substituents.
- Signal 3 (Mid-field, ~5.0-7.0 ppm): A broad signal integrating to 2H corresponds to the -NH₂ protons. Its broadness is a key identifier, resulting from quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
- Signal 4 (Upfield, ~3.7-4.0 ppm): A sharp singlet integrating to 3H is confidently assigned to the N-CH₃ protons. This is the only non-exchangeable, three-proton singlet expected in this upfield region.

The consistency between the predicted spectrum and the observed data provides a self-validating confirmation of the molecular structure of **3-amino-1-methyl-1H-pyrazole-5-carboxylic acid**.

Conclusion

The ¹H NMR spectrum of **3-amino-1-methyl-1H-pyrazole-5-carboxylic acid** is a distinct fingerprint of its molecular structure. It is characterized by four primary signals: a highly deshielded and broad singlet for the carboxylic acid proton, a singlet for the lone aromatic proton on the pyrazole ring, a broad singlet for the amino protons, and a sharp singlet for the N-methyl group. The chemical shifts are governed by the predictable electronic effects of the substituents. This guide provides a robust framework for both predicting and empirically verifying the structure of this and related pyrazole derivatives, serving as an essential tool for chemists in research and development.

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